4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
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Description
The compound “4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole” is likely to be an organic compound consisting of bromine and chlorine atoms bonded to a pyrazole ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole” were not found, bromophenols, which are structurally similar, are typically produced by electrophilic halogenation of phenol with bromine . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole” would likely include a pyrazole ring substituted with a bromine atom and a 2,6-dichlorophenyl group .Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Studies : A series of novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety were synthesized and characterized. These compounds showed significant antibacterial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (Vijesh et al., 2010).
Crystal Structure Analysis : Research has focused on the synthesis and X-ray single crystal structure determination of pyrazole compounds. The dihedral angles between the pyrazole and substituted rings were characterized, aiding in the understanding of molecular geometry and interactions (Loh et al., 2013).
Tautomerism Studies : The tautomerism in the solid state and in solution of various 4-bromo-1H-pyrazoles has been explored. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used to study the predominance of certain tautomers, providing insights into the molecular behavior of these compounds (Trofimenko et al., 2007).
Biological Applications
Antimicrobial and Antioxidant Potentials : A study aimed at discovering and developing pyrazole derivatives as novel oxadiazoles revealed significant antimicrobial and antioxidant activities. The synthesized compounds were thoroughly characterized and showed promising medicinal potential (Chennapragada & Palagummi, 2018).
Antibacterial and Antifungal Activities : Novel compounds synthesized from brominated pyrazole derivatives showed notable antibacterial and antifungal properties. The effectiveness of these compounds was compared with commercially available antibiotics and antifungal agents, indicating their potential use in medical applications (Pundeer et al., 2013).
Chemical Properties and Interactions
Halogen and Hydrogen Bonding : The study of halogen substituted NH-pyrazoles provided insights into their behavior in solution and solid-state. The interplay of hydrogen bonds and halogen bonds was analyzed, contributing to the understanding of their structural properties and potential applications (García et al., 2010).
Crystal Packing and Molecular Interactions : The analysis of the crystal packing and molecular interactions of certain pyrazole compounds was carried out, focusing on hydrogen bonding and C—H⋯π interactions. This study helps in understanding the molecular assembly and potential applications in materials science (Li & Zhang, 2011).
properties
IUPAC Name |
4-bromo-1-(2,6-dichlorophenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-6-4-13-14(5-6)9-7(11)2-1-3-8(9)12/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBJDPMTMSMWPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682047 |
Source
|
Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
CAS RN |
1215205-65-4 |
Source
|
Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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